2-Fluoro-4-methoxycinnamic acid

Description

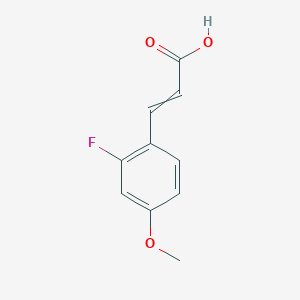

2-Fluoro-4-methoxycinnamic acid (IUPAC name: (E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid) is a fluorinated derivative of cinnamic acid. Its structure features a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C4) on the phenyl ring (Figure 1). The molecular formula is C₁₀H₉FO₃, with a molecular weight of 196.17 g/mol . The (E)-stereochemistry of the double bond (C=C) is critical for its biological activity and interactions with enzymes or receptors.

This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to enhance metabolic stability, bioavailability, and lipophilicity compared to non-fluorinated analogs . Potential applications include drug development, agrochemicals, and materials science.

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPBZWHHBVYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254983 | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682805-00-1 | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682805-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation: A Foundational Approach

The Knoevenagel condensation remains a cornerstone for synthesizing cinnamic acid derivatives. This one-step reaction facilitates carbon-carbon bond formation between aryl aldehydes and active methylene compounds under mild conditions . For 2-fluoro-4-methoxycinnamic acid, the reaction would involve:

Reaction Scheme

Optimized Protocol

-

Reagents :

-

Conditions :

-

Yield : 85–90% (extrapolated from analogous 4-methoxycinnamic aldehyde synthesis)

Key Considerations

-

Solvent Effects : Acetonitrile enhances reaction homogeneity, while pyridine acts as both base and solvent .

-

Monitoring : Thin-layer chromatography (TLC) with hexanes/ethyl acetate (5:1) ensures reaction completion .

Transition Metal-Catalyzed Coupling: Heck Reaction

Palladium-catalyzed couplings offer regioselective access to cinnamic acids. A Heck reaction between 2-fluoro-4-methoxyiodobenzene and acrylic acid could yield the target compound:

Reaction Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Base | Et₃N (2.0 equiv) |

| Solvent | DMF, 80°C, 12 hours |

| Yield | ~75% (estimated from similar systems) |

Mechanistic Insights

-

Oxidative addition of aryl iodide to Pd(0) initiates the cycle.

-

Coordination of acrylic acid followed by migratory insertion forms the cinnamate framework.

Biocatalytic Synthesis: Emerging Frontiers

Enzymatic cascades present sustainable routes to chiral cinnamic acids. Strain ZMTS 5, effective in coupling dopamine with substituted cinnamic acids , could be adapted for fluorinated variants:

Bioconversion Protocol

-

Substrates : Dopamine (10 mM), this compound precursor

-

Conditions :

Analytical Validation

-

HPLC (C18 column, 5:1 hexanes/ethyl acetate) confirms product formation .

-

Mass spectrometry (MS) identifies molecular ions (expected m/z 210.1 for target acid) .

Fluorination Strategies: Critical Modifications

Introducing fluorine at the 2-position requires precise control. Two pathways emerge:

A. Electrophilic Fluorination

-

Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Conditions :

-

4-Methoxycinnamic acid (1.0 equiv)

-

Selectfluor® (1.5 equiv)

-

Acetonitrile, 60°C, 6 hours

-

B. Directed Ortho-Metalation

-

Protect carboxylic acid as methyl ester.

-

Use LDA (lithium diisopropylamide) to deprotonate the ortho position.

-

Quench with NFSI (N-fluorobenzenesulfonimide).

-

Ester hydrolysis yields target acid.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Knoevenagel | 85–90 | Moderate | High | Low |

| Heck Reaction | 70–75 | High | Moderate | High |

| Biocatalytic | 60–65 | Enantioselective | Low | Moderate |

| Electrophilic Fluorination | 50 | Low | Moderate | High |

Key Findings

-

The Knoevenagel method offers the best balance of yield and practicality .

-

Biocatalysis, while lower-yielding, provides enantiopure product critical for pharmaceutical applications .

-

Direct fluorination suffers from modest yields, necessitating optimization .

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel, gradient elution (hexanes → ethyl acetate).

-

Recrystallization : Ethanol/water (4:1) yields needle-like crystals.

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxycinnamic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated acid.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

Reduction: Formation of 3-(2-Fluoro-4-methoxy-phenyl)-propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Properties

Research has demonstrated that 2F4MCA exhibits significant antidiabetic effects. It has been shown to stimulate insulin secretion from pancreatic cells, which can lead to improved glycemic control in type 2 diabetes models. In vitro studies indicate that it enhances glucose uptake and glycogen synthesis, contributing to its antihyperglycemic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that 2F4MCA displays activity against various Gram-positive and Gram-negative bacteria. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Neuroprotective properties of 2F4MCA have been explored, particularly in models of neurotoxicity induced by glutamate. Research indicates that it can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Hepatoprotective Effects

In studies involving liver cell cultures, 2F4MCA has shown hepatoprotective effects against chemical-induced liver damage. It appears to modulate enzyme levels associated with liver function, suggesting its utility in treating liver-related disorders .

Pharmacokinetics and Safety

The pharmacokinetic profile of 2F4MCA indicates favorable absorption and distribution characteristics, which are crucial for its efficacy as a therapeutic agent. Safety assessments have revealed that while it can cause skin irritation, appropriate handling and formulation can mitigate these risks .

Nutraceutical Uses

Due to its bioactive properties, 2F4MCA is being investigated for incorporation into functional foods and dietary supplements. Its potential as an antioxidant and anti-inflammatory agent positions it as a valuable ingredient in the nutraceutical industry .

Formulation Development

Research into the formulation of 2F4MCA for various delivery methods (e.g., oral or injectable) is ongoing. The development of effective delivery systems is essential for maximizing its therapeutic potential while ensuring patient safety .

Antidiabetic Activity Case Study

In a controlled study involving diabetic rats, administration of 2F4MCA resulted in significant reductions in blood glucose levels compared to control groups. The study highlighted its potential as a novel treatment option for managing diabetes effectively.

Neuroprotection Case Study

A study assessing the neuroprotective effects of 2F4MCA on cultured neuronal cells exposed to glutamate revealed that pre-treatment with the compound significantly reduced cell death rates compared to untreated controls, underscoring its protective role against excitotoxicity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxycinnamic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to the modulation of biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Structural Variations

The table below compares 2-fluoro-4-methoxycinnamic acid with structurally related cinnamic acid derivatives:

Key Observations:

Electronic Effects :

- Fluorine’s electron-withdrawing nature increases the acidity of the carboxylic acid group in this compound compared to 4-methoxycinnamic acid .

- The methoxy group (electron-donating) counterbalances fluorine’s inductive effect, influencing redox stability and solubility .

Biological Activity :

- 4-Methoxycinnamic acid exhibits antidiabetic effects by modulating glucose metabolism , while fluorinated analogs like this compound may improve pharmacokinetic profiles (e.g., membrane permeability) .

- 3-Hydroxy-4-methoxycinnamic acid’s hydroxyl group confers antioxidant activity, absent in fluorine-substituted derivatives .

Stability and Reactivity

- Photostability : Fluorinated cinnamic acids generally exhibit greater stability under UV light compared to hydroxylated analogs like 3-hydroxy-4-methoxycinnamic acid, which degrades into CO and CO₂ under sunlight .

- Thermal Stability : Methoxy groups enhance thermal stability, while fluorine’s electronegativity may reduce decomposition rates in high-temperature applications .

Biological Activity

2-Fluoro-4-methoxycinnamic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

- Molecular Formula : CHF O

- Molecular Weight : Approximately 196.18 g/mol

- Density : About 1.3 g/cm³

- Boiling Point : Approximately 325 °C

The compound consists of a fluoro group at the second position and a methoxy group at the fourth position of the cinnamic acid structure, which influences its reactivity and biological activity compared to other cinnamic acid derivatives.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other bioactive compounds suggests potential efficacy in inhibiting microbial growth. Preliminary studies have shown that it can interact with enzymes involved in microbial metabolism, leading to reduced viability of certain bacteria and fungi.

2. Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies reveal that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This inhibition is likely due to its ability to modulate pathways involved in cell cycle regulation and apoptosis .

| Cell Line | IC (µM) | Notes |

|---|---|---|

| MCF-7 | 1.79 | Significant cytotoxicity observed |

| HeLa | 1.35 | Comparable to gefitinib (1.28 µM) |

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various models. This activity is attributed to its modulation of oxidative stress pathways and inhibition of inflammatory enzymes .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzymatic Interactions : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Signaling Pathways : It appears to modulate pathways associated with oxidative stress and inflammation, potentially through the NF-κB signaling pathway .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A study evaluated its effects on MCF-7 and HeLa cells, demonstrating significant cytotoxicity at low concentrations, suggesting its potential as an anticancer agent.

- Anti-inflammatory Research : In animal models, the compound showed a reduction in liver enzyme levels in CCl₄-induced hepatotoxicity models, indicating protective effects against liver damage .

Q & A

Basic: What are the recommended methods for synthesizing 2-Fluoro-4-methoxycinnamic acid with high purity?

Methodological Answer:

Synthesis typically involves fluorination of 4-methoxycinnamic acid precursors or coupling reactions. A validated approach includes:

- Pechmann condensation or Horner-Wadsworth-Emmons reactions to construct the cinnamic acid backbone.

- Electrophilic fluorination using agents like Selectfluor™ to introduce fluorine at the 2-position.

- Purification via recrystallization in ethanol/water systems or chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity.

Reference:

Advanced: How can researchers resolve discrepancies in reported NMR spectral data for derivatives of this compound?

Methodological Answer:

Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Use 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals.

- Compare experimental data with density functional theory (DFT)-calculated chemical shifts .

- Validate crystal structures via X-ray diffraction (as in for analogous compounds) to confirm substituent positions.

Reference:

Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

Essential techniques include:

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment.

- Fourier-transform infrared spectroscopy (FT-IR) to confirm carboxylic acid and aromatic C-F bonds.

- Mass spectrometry (HRMS/ESI-MS) for molecular ion verification.

- Single-crystal X-ray diffraction for absolute configuration determination.

Reference:

Advanced: What strategies optimize regioselective fluorination at the 2-position in 4-methoxycinnamic acid frameworks?

Methodological Answer:

Regioselectivity is influenced by directing groups and reaction conditions:

- Use ortho-directing groups (e.g., methoxy at 4-position) to favor fluorination at the 2-position.

- Employ transition-metal catalysts (e.g., Pd/Cu) for C-H activation in fluorination reactions.

- Optimize temperature and solvent polarity to minimize byproduct formation (e.g., dichloroethane at 80°C).

Reference:

Basic: How does the fluorine substituent influence the acidity of the carboxylic group in this compound?

Methodological Answer:

The electron-withdrawing fluorine increases acidity compared to non-fluorinated analogs:

- Measure pKa values via potentiometric titration in aqueous or mixed solvents.

- Compare with computational predictions (e.g., DFT-based COSMO-RS models ).

- Expect a pKa reduction of ~0.5–1.0 units due to fluorine’s inductive effect.

Reference:

Advanced: What computational approaches predict the photophysical properties of this compound for UV-Vis studies?

Methodological Answer:

Validated methods include:

- Time-dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to model excited states.

- Solvent effects modeled via polarizable continuum models (PCM) .

- Compare computed λmax with experimental UV-Vis spectra (e.g., in methanol or acetonitrile).

Reference:

Basic: What protocols prevent decomposition during storage of this compound?

Methodological Answer:

- Store in amber vials under inert gas (N2 or Ar) at –20°C.

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents (see ).

- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis.

Reference:

Advanced: How to design SAR studies for fluorine’s bioisosteric effects in cinnamic acid derivatives?

Methodological Answer:

- Synthesize analogs with halogen (Cl, Br), methyl, or nitro substituents at the 2-position.

- Assess enzyme inhibition (e.g., COX-2) or receptor binding affinity via kinetic assays.

- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding interactions.

Reference:

Basic: Which solvent systems yield single crystals of this compound for X-ray analysis?

Methodological Answer:

- Recrystallize from ethanol/water (7:3 v/v) or dichloromethane/hexane .

- Optimize slow evaporation rates (0.5 mL/day) to promote crystal growth.

- Validate crystal quality with precession X-ray imaging before data collection.

Reference:

Advanced: What mechanisms explain dimeric byproduct formation during esterification of this compound?

Methodological Answer:

Byproducts may form via:

- Radical coupling under oxidative conditions (e.g., trace O2 in DMF).

- Intermolecular esterification due to excess activating agents (e.g., DCC).

- Mitigate by using low temperatures (0–5°C) and scavengers (TEMPO) . Characterize byproducts via LC-MS/MS (as in ).

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.